

A Comprehensive Technical Guide to the Chemical Structure of Lactonamycin Z

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Compound of Interest

Compound Name: Lactonamycin Z

Cat. No.: B15560467

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure, properties, and synthesis of **Lactonamycin Z**, a potent antibiotic and antitumor agent. The information is compiled from peer-reviewed scientific literature to support advanced research and development activities.

Core Chemical Structure

Lactonamycin Z is a complex polyketide natural product belonging to the isoindole alkaloid family.^{[1][2]} Its intricate architecture presents a significant challenge and opportunity for synthetic chemists and drug developers. The molecule is characterized by a unique hexacyclic aglycone core, known as lactonamycinone, and a deoxysugar moiety attached via a tertiary α -keto-glycosidic bond.^{[1][3][4]}

The core structure can be deconstructed into several key features:

- Aglycone Core (Lactonamycinone):** This consists of a naphtho[e]isoindole ring system (the EF-rings) fused to a densely oxygenated perhydrofuran-furanone system (the AB-rings). This highly functionalized core is responsible for much of its biological activity.
- Sugar Moiety:** **Lactonamycin Z** is distinguished from its parent compound, Lactonamycin, by its sugar unit. It contains an α -l-2,6-dideoxyribopyranose sugar.

- **Glycosidic Linkage:** The sugar is connected to the aglycone through a tertiary α -keto-glycosidic linkage, a feature that contributes to the molecule's chemical lability and synthetic challenge.

The absolute stereochemistry of the aglycone was definitively determined through X-ray crystallographic analysis of the parent compound, Lactonamycin.

Physicochemical and Spectroscopic Data

The structural elucidation of **Lactonamycin Z** was accomplished through a combination of spectroscopic techniques. The key quantitative data are summarized below.

Table 1: Physicochemical Properties of **Lactonamycin Z**

Property	Value	Reference
Molecular Formula	C ₂₈ H ₂₇ NO ₁₃	
Molecular Weight	585.518 g/mol	
Accurate Mass	585.1482 Da	
Origin	Streptomyces sanglieri strain AK 623	

Note: Detailed ¹H and ¹³C NMR data for **Lactonamycin Z** are not readily available in the public domain. The structural confirmation often relies on comparison with the well-characterized data of Lactonamycin and 2D NMR correlation experiments (COSY, HMQC, HMBC).

Biological Activity

Lactonamycin Z exhibits significant biological activity, making it an attractive lead compound for drug development. Its parent compound, Lactonamycin, shows potent activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus* (VRE). **Lactonamycin Z** has also been identified as an antibiotic and antitumor compound.

Table 2: Reported Biological Activities of Lactonamycins

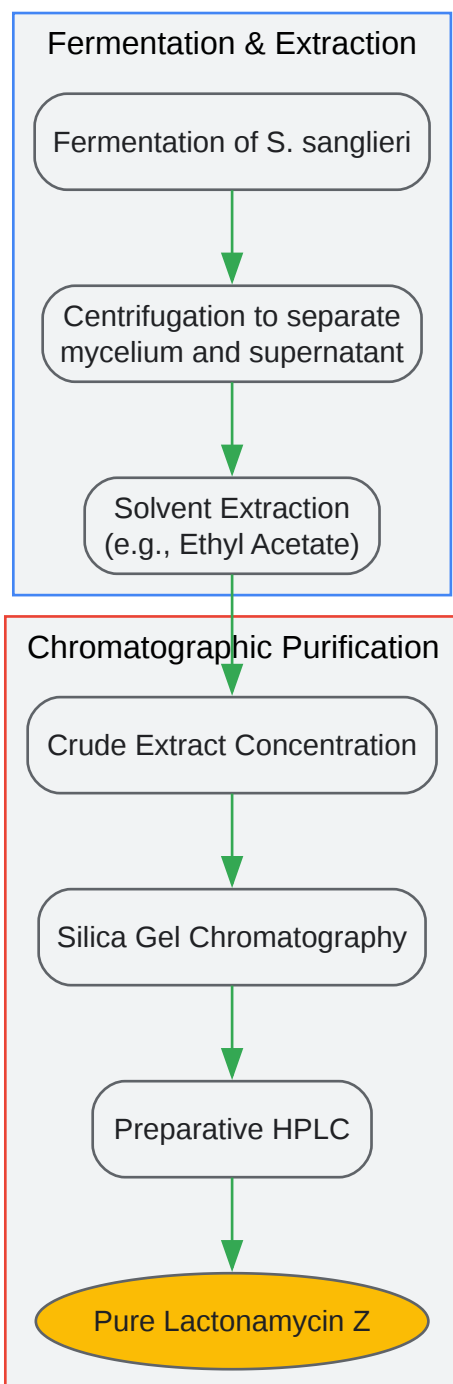
Compound	Activity Type	Target Organism/Cell Line	Comments	Reference
Lactonamycin	Antimicrobial	Gram-positive bacteria (MRSA, VRE)	Potent activity observed.	
Lactonamycin	Cytotoxicity	Various tumor cell lines	Significant cytotoxicity reported.	
Lactonamycin Z	Antibiotic	Gram-positive bacteria	Weak activity detected in agar diffusion assays.	
Lactonamycin Z	Antitumor	Human tumor cell lines	Identified as an antitumor compound.	

Experimental Protocols

The methodologies for isolating and synthesizing **Lactonamycin Z** are complex, reflecting its intricate structure.

4.1. Isolation and Purification

Lactonamycin Z is a secondary metabolite produced by the fermentation of *Streptomyces sanglieri* strain AK 623. The general workflow for its isolation is depicted below.



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Caption: Workflow for the isolation and purification of **Lactonamycin Z**.

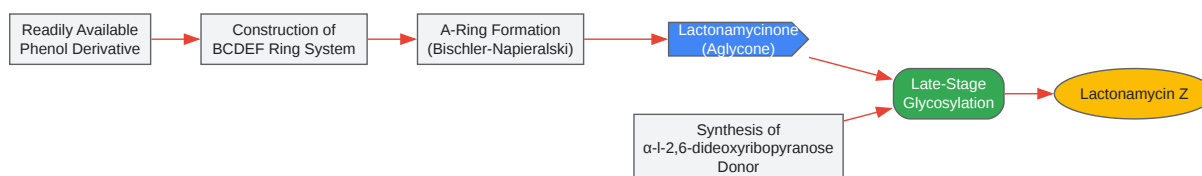
Protocol:

- Fermentation: *Streptomyces sanglieri* AK 623 is cultured in a suitable nutrient medium under optimal conditions for secondary metabolite production.
- Extraction: The culture broth is harvested and separated into mycelium and supernatant. The active compound is extracted from the culture filtrate and/or mycelial cake using an organic solvent like ethyl acetate.
- Initial Chromatography: The crude extract is concentrated and subjected to column chromatography on silica gel, eluting with a solvent gradient (e.g., chloroform-methanol) to fractionate the components.
- Final Purification: Fractions containing **Lactonamycin Z** are identified by bioassay or TLC. These fractions are pooled and subjected to further purification, typically using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

4.2. Structure Elucidation The definitive structure of **Lactonamycin Z** was determined using a combination of spectroscopic methods:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.
- Nuclear Magnetic Resonance (NMR): 1D (^1H , ^{13}C) and 2D (COSY, HMQC, HMBC) NMR experiments are performed to establish the connectivity of atoms and the relative stereochemistry of the molecule. The structure is often confirmed by comparison to the known spectra of Lactonamycin.

4.3. Total Synthesis The total synthesis of **Lactonamycin Z** is a significant achievement in organic chemistry. One successful strategy, developed by Nakata and colleagues, involves a late-stage glycosylation approach.



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Caption: Key stages in the total synthesis of **Lactonamycin Z**.

Key Synthetic Steps:

- **BCDEF Ring Construction:** The core BCDEF ring system is assembled using powerful reactions such as a cycloaddition and a palladium-catalyzed cyclization.
- **A-Ring Formation:** The A-ring is formed via a Bischler-Napieralski-type cyclization to complete the hexacyclic aglycone, lactonamycinone.
- **Glycosylation:** The final key step is the stereoselective glycosylation of the lactonamycinone with the appropriate 2-deoxysugar donor to furnish **Lactonamycin Z**.

This landmark synthesis not only confirmed the structure of **Lactonamycin Z** but also opened avenues for the creation of novel analogs with potentially improved therapeutic properties.

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